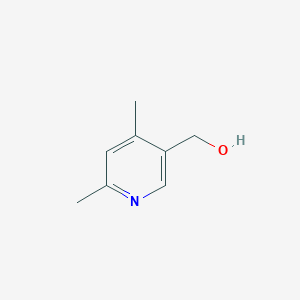
(4,6-Dimethylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dimethylpyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two methyl groups attached to the pyridine ring at positions 4 and 6, and a methanol group attached at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyridin-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4,6-dimethylpyridine with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Dimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 4,6-Dimethylpyridine-3-carboxylic acid.
Reduction: 4,6-Dimethylpyridin-3-ylamine.
Substitution: Various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
(4,6-Dimethylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4,6-Dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethylpyridine: Lacks the methanol group, making it less reactive in certain chemical reactions.
3-Hydroxypyridine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
4,6-Dimethylpyridin-3-ylamine: Contains an amine group instead of a methanol group, leading to different biological activity.
Uniqueness
(4,6-Dimethylpyridin-3-yl)methanol is unique due to the presence of both methyl and methanol groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(4,6-dimethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-7(2)9-4-8(6)5-10/h3-4,10H,5H2,1-2H3 |
Clave InChI |
XJOAHYSTSQWYQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


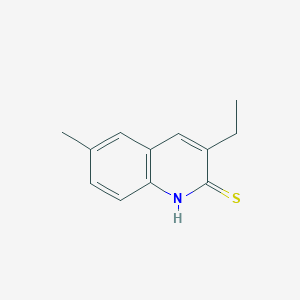
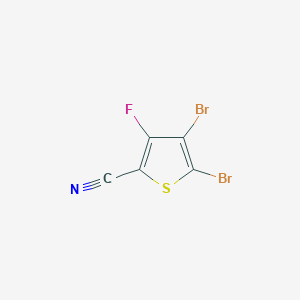
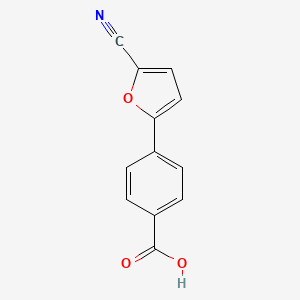

![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11767054.png)
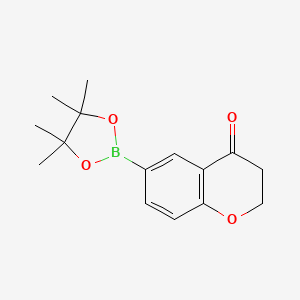
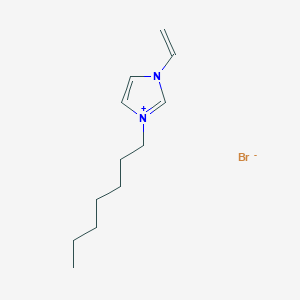
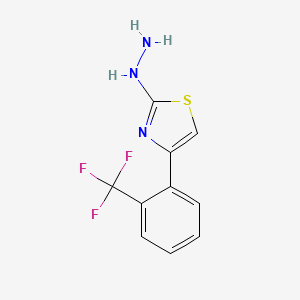
![5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11767066.png)

![N-(7-(Furan-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767073.png)
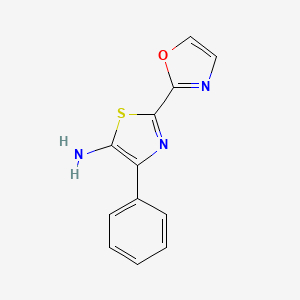
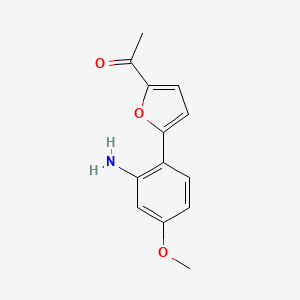
![7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11767110.png)
